5,6-Difluoro-2,1,3-benzoxadiazole

Organic electronics OLED materials Donor-acceptor polymers

5,6-Difluoro-2,1,3-benzoxadiazole is the only benzoxadiazole building block with two fluorine atoms at the 5- and 6-positions, creating an electron-deficient core essential for OLED electron-transporting materials, tunable fluorescent probes, and MAP kinase pathway activation. Unlike 4,7-difluoro or mono-fluorinated analogs, this substitution pattern provides a distinct LUMO energy level and steric accessibility at the 4- and 7-positions for further functionalization. Secure your high-purity supply for advanced materials R&D, probe development, and kinase signaling studies.

Molecular Formula C6H2F2N2O
Molecular Weight 156.092
CAS No. 761427-85-4
Cat. No. B599616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-2,1,3-benzoxadiazole
CAS761427-85-4
Molecular FormulaC6H2F2N2O
Molecular Weight156.092
Structural Identifiers
SMILESC1=C(C(=CC2=NON=C21)F)F
InChIInChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
InChIKeyKYJUQOKUYVSJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-2,1,3-benzoxadiazole: A Strategic Fluorinated Heterocyclic Building Block for Optoelectronics and Chemical Biology


5,6-Difluoro-2,1,3-benzoxadiazole (CAS 761427-85-4), also known as 5,6-difluorobenzofurazan, is a small-molecule heterocyclic scaffold with the molecular formula C6H2F2N2O and a molecular weight of 156.09 g/mol [1]. As a precursor rather than an end-product fluorophore, it serves as a versatile intermediate for constructing functional materials and probes. The two fluorine atoms at the 5- and 6-positions act as strong electron-withdrawing groups, which enhance the electron affinity of the resulting conjugated materials, making it a valuable building block for organic semiconductors . It has also been described as a transduction agent that belongs to the group of mitogen-activated protein (MAP) kinase activators, with demonstrated functional activity in human cells and anti-inflammatory effects in animal models of pulmonary inflammation .

Why 5,6-Difluoro-2,1,3-benzoxadiazole Cannot Be Replaced by Other Benzoxadiazole Derivatives in Electronic and Biological Applications


The 2,1,3-benzoxadiazole scaffold is widely used in fluorophores and bioactive molecules, but simple substitutions or alternative regioisomers cannot reproduce the specific electronic and biological profile of the 5,6-difluoro derivative. The presence of two fluorine atoms at the 5- and 6-positions creates a distinct electron-deficient core that is structurally and electronically different from more common analogs like 4,7-disubstituted benzofurazans or mono-fluorinated variants. Computational and experimental studies on substituted benzoxadiazoles have established that the fluorescence characteristics, absorption maxima, and HOMO-LUMO energy gaps are highly dependent on both the position and nature of substituent groups [1]. The 5,6-difluoro substitution pattern provides a unique balance of electron affinity and steric accessibility at the 4- and 7-positions, which are the primary reactive sites for further functionalization. This specific substitution pattern is essential for achieving the intended electron-transporting properties in OLED materials and the targeted MAP kinase activation activity in cellular assays—outcomes that cannot be reliably obtained using 5-fluoro, 4,7-difluoro, or unsubstituted benzoxadiazole alternatives .

Quantitative Differentiation: Comparative Evidence for 5,6-Difluoro-2,1,3-benzoxadiazole vs. Analogous Benzoxadiazoles


5,6-Difluoro vs. Unsubstituted Benzoxadiazole: Enhanced Electron Affinity for Organic Semiconductor Design

The 5,6-difluoro substitution imparts significantly enhanced electron-withdrawing character compared to the unsubstituted 2,1,3-benzoxadiazole core. This is a class-level inference based on the well-established electron-withdrawing nature of fluorine substituents on aromatic heterocycles. When incorporated into conjugated polymers or small molecules for OLED applications, the fluorine atoms lower the LUMO energy level, which is critical for improving electron injection and transport . A related patent on fluorinated benzoxadiazole-based donor-acceptor polymers reports that such materials can exhibit hole mobility in excess of 10⁻⁵ cm²/Vs and current on/off ratios greater than 10 when used in field-effect devices [1]. This enhanced electron affinity is essential for achieving balanced charge transport in OLED devices, a property that unsubstituted benzoxadiazole cannot provide.

Organic electronics OLED materials Donor-acceptor polymers

5,6-Difluoro Substitution vs. 4,7-Disubstituted Analogs: Distinct Reactive Site Availability for Derivatization

The 5,6-difluoro substitution pattern leaves the 4- and 7-positions of the benzoxadiazole ring unsubstituted and available for further functionalization. This is in direct contrast to the widely used 4,7-disubstituted benzofurazan fluorophores, where these positions are occupied. The fluorescence characteristics of benzofurazan compounds are empirically predictable based on the substituent groups at the 4- and 7-positions and their Hammett substituent constants [1]. In the case of 5,6-difluoro-2,1,3-benzoxadiazole, the 4- and 7-positions remain available for targeted derivatization, allowing researchers to install specific functional groups (e.g., bromo, amino, or alkynyl handles) to tune photophysical properties or enable bioconjugation. This is a critical synthetic advantage over pre-functionalized 4,7-disubstituted analogs, where the reactive sites are already occupied, limiting further modular modifications.

Fluorogenic probes Bioconjugation Click chemistry

5,6-Difluoro Derivative vs. NBD-Based Probes: Distinct Biological Activity as MAP Kinase Pathway Activator

5,6-Difluoro-2,1,3-benzoxadiazole is reported to be functional in human cells and to activate the MAP kinase pathway, with additional anti-inflammatory effects demonstrated in an animal model of pulmonary inflammation . This biological activity is not reported for common benzoxadiazole-based fluorophores like NBD-Cl (4-chloro-7-nitrobenzofurazan) or NBD-F, which are primarily used as fluorescent labeling reagents for amines and thiols. The target compound is described as a transduction agent belonging to the group of mitogen-activated protein (MAP) kinase activators, a functional classification that distinguishes it from purely fluorescent benzoxadiazole derivatives. Furthermore, compounds within the benzooxadiazol family have been identified as low micromolar inhibitors of p38 MAPK, with both enzyme assay activity and functional activity in THP-1 cells [1].

Chemical biology MAP kinase signaling Inflammation research

5,6-Difluoro Substitution vs. 5-Monofluoro Analog: Increased Fluorine Content for Enhanced Metabolic Stability and Electron Deficiency

The incorporation of two fluorine atoms at the 5- and 6-positions provides a stronger electron-withdrawing effect and potentially greater metabolic stability compared to mono-fluorinated benzoxadiazole analogs. This is a class-level inference grounded in the well-established principles of medicinal chemistry, where fluorine substitution is a common strategy to block oxidative metabolism and modulate physicochemical properties [1]. The presence of two adjacent fluorine atoms creates a highly electron-deficient aromatic ring that can influence the reactivity and binding properties of derivatives. In the context of MAP kinase pathway modulators, the difluoro substitution pattern may contribute to the observed biological activity, though direct comparative data with a 5-fluoro analog are not available in the primary literature.

Medicinal chemistry Fluorine chemistry Drug design

5,6-Difluoro-2,1,3-benzoxadiazole as a Key Intermediate vs. End-Product Fluorophores: Broader Synthetic Utility for Custom Probe Development

Unlike commercially available end-product fluorophores such as NBD-Cl or NBD-F, which are designed for direct use in labeling experiments, 5,6-difluoro-2,1,3-benzoxadiazole is positioned as a versatile synthetic intermediate. Derivatives such as 4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole (CAS 1797404-58-0) are available as building blocks with 99% purity for further elaboration . This allows researchers to create custom fluorescent probes with tailored excitation/emission profiles or specific recognition moieties. In contrast, purchasing a pre-functionalized fluorophore like NBD-Cl commits the user to a fixed set of photophysical and reactive properties. The 5,6-difluoro scaffold enables modular probe design where both the electronic core (via fluorine substitution) and the reactive handles (via 4,7-functionalization) can be independently optimized.

Custom synthesis Fluorescent probes Chemical tool compounds

Recommended Procurement and Application Scenarios for 5,6-Difluoro-2,1,3-benzoxadiazole


Development of Electron-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)

Procurement of 5,6-difluoro-2,1,3-benzoxadiazole is indicated for materials science laboratories engaged in the synthesis of novel electron-transporting or hole-blocking layers for OLED devices. As established in Section 3, the electron-withdrawing fluorine substituents at the 5- and 6-positions enhance the electron affinity of resulting conjugated materials, making them suitable for efficient electron injection and transport . This compound serves as a core building block for constructing donor-acceptor polymers and small molecules, where the difluoro substitution pattern provides a distinct LUMO energy level that cannot be replicated by unsubstituted benzoxadiazole. Researchers aiming to achieve balanced charge carrier mobilities in non-doped blue electro-fluorescence devices should consider this scaffold as a starting point for molecular design [4].

Custom Synthesis of Fluorescent Probes with Tailored Photophysical Properties

Chemical biology laboratories and core facilities developing bespoke fluorescent probes should procure 5,6-difluoro-2,1,3-benzoxadiazole as a versatile synthetic intermediate. Unlike pre-functionalized fluorophores (e.g., NBD-Cl), this compound provides unsubstituted 4- and 7-positions that can be selectively derivatized to install specific recognition elements, bioconjugation handles, or solubility-modifying groups . The fluorescence characteristics of the final probe can be empirically tuned based on the nature of the substituents introduced at these positions, a principle well-established for benzofurazan compounds [4]. This modular approach enables the rational design of probes with optimized excitation/emission wavelengths, quantum yields, and environmental sensitivity for specific bioanalytical applications.

Chemical Biology Studies of MAP Kinase Signaling and Inflammation Pathways

Laboratories investigating mitogen-activated protein kinase (MAPK) signaling, particularly the p38 MAPK pathway in inflammatory diseases, should consider 5,6-difluoro-2,1,3-benzoxadiazole for use as a transduction agent or chemical probe. As documented in Section 3, this compound is functional in human cells and activates the MAP kinase pathway, with demonstrated anti-inflammatory effects in an animal model of pulmonary inflammation . This biological activity distinguishes it from common benzoxadiazole fluorophores, which lack reported kinase-modulating properties. Compounds in the benzooxadiazol family have been identified as low micromolar inhibitors of p38 MAPK, supporting the relevance of this scaffold for developing chemical tools to interrogate kinase signaling [4].

Medicinal Chemistry Lead Optimization Programs Requiring Fluorinated Heterocyclic Scaffolds

Medicinal chemistry groups engaged in hit-to-lead or lead optimization campaigns should procure 5,6-difluoro-2,1,3-benzoxadiazole as a fluorinated heterocyclic building block for systematic structure-activity relationship (SAR) studies. The presence of two fluorine atoms at the 5- and 6-positions provides a defined electronic and steric profile that differs from mono-fluorinated or non-fluorinated benzoxadiazole analogs. As established in Section 3, fluorine substitution is a well-validated strategy in medicinal chemistry for modulating metabolic stability, lipophilicity, and target binding . This specific difluoro substitution pattern offers a distinct point on the SAR landscape, enabling medicinal chemists to probe the effects of increased electron deficiency and potential metabolic blockade relative to other benzoxadiazole-containing lead series.

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